molecular formula C8H8O4S B3018320 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid CAS No. 1324010-56-1

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid

Cat. No.: B3018320
CAS No.: 1324010-56-1
M. Wt: 200.21
InChI Key: BMMLBQRNPHKSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C₉H₈O₄S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, where a carboxylic acid is reacted with methanol in the presence of an acid catalyst.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the thiophene ring, which can be achieved through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: It may be used in the production of materials with specific properties, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycarbonylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as its role in drug development or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A similar compound with a carboxylic acid group directly attached to the thiophene ring.

    2-Methylthiophene: A thiophene derivative with a methyl group attached to the ring.

    2-Acetylthiophene: A compound with an acetyl group attached to the thiophene ring.

Uniqueness

2-(4-Methoxycarbonylthiophen-2-yl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid group on the thiophene ring

Properties

IUPAC Name

2-(4-methoxycarbonylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-12-8(11)5-2-6(13-4-5)3-7(9)10/h2,4H,3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLBQRNPHKSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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